molecular formula C26H44N10O7 B12609621 L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine CAS No. 872617-64-6

L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine

Cat. No.: B12609621
CAS No.: 872617-64-6
M. Wt: 608.7 g/mol
InChI Key: UMNQSRJOFVDZDG-HVTWWXFQSA-N
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Description

L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine is a complex peptide compound with a molecular formula of C32H61N15O8 and an average mass of 783.922 Da This compound is composed of several amino acids, including serine, proline, ornithine, leucine, and histidine, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

872617-64-6

Molecular Formula

C26H44N10O7

Molecular Weight

608.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C26H44N10O7/c1-14(2)9-18(22(39)35-19(25(42)43)10-15-11-30-13-32-15)34-21(38)17(5-3-7-31-26(28)29)33-23(40)20-6-4-8-36(20)24(41)16(27)12-37/h11,13-14,16-20,37H,3-10,12,27H2,1-2H3,(H,30,32)(H,33,40)(H,34,38)(H,35,39)(H,42,43)(H4,28,29,31)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

UMNQSRJOFVDZDG-HVTWWXFQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CO)N

Origin of Product

United States

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